molecular formula C21H21NO5S B407445 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide CAS No. 448208-21-7

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide

Cat. No.: B407445
CAS No.: 448208-21-7
M. Wt: 399.5g/mol
InChI Key: SHCSUAFBLUFXJT-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups at the 3- and 2-positions, respectively.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-4-8-20(24)22(28(25,26)17-9-6-5-7-10-17)16-11-12-19-18(13-16)21(14(2)23)15(3)27-19/h5-7,9-13H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCSUAFBLUFXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction

The benzofuran scaffold is synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example:

  • Knorr-type cyclization :
    Reaction of 4-hydroxyacetophenone derivatives with methyl vinyl ketone in acidic media yields 2-methylbenzofuran intermediates.

  • Pd-catalyzed coupling :
    Cross-coupling of iodophenols with propargyl alcohols under Heck conditions forms the benzofuran skeleton.

Acylation of the Sulfonamide Nitrogen

The butyryl group is introduced via Schotten-Baumann acylation :
R-NH-SO2-Ar+CH3(CH2)2COClR-N(CO(CH2)2CH3)-SO2-Ar\text{R-NH-SO}_2\text{-Ar} + \text{CH}_3(\text{CH}_2)_2\text{COCl} \rightarrow \text{R-N(CO(CH}_2)_2\text{CH}_3)\text{-SO}_2\text{-Ar}
Key parameters:

  • Molar ratio : 1:1.2 (amine:butyryl chloride)

  • Reaction time : 4–6 hours

  • Workup : Aqueous sodium bicarbonate extraction

Detailed Stepwise Synthesis

Synthesis of 5-Amino-3-acetyl-2-methylbenzofuran

Step 1: Formation of 2-methylbenzofuran

ReagentQuantityConditionsYield
4-Hydroxyacetophenone10.0 gReflux with H2SO4 (95%), 4h78%
Methyl vinyl ketone12.5 mL

Step 2: Nitration at Position 5
Nitration using HNO3/H2SO4 at 0°C introduces a nitro group, which is reduced to an amine via hydrogenation (H2/Pd-C, 60 psi, 6h).

Sulfonamide Coupling

Reaction Scheme :
C11H11NO2(amine)+C8H9ClO2S(2,4-dimethylbenzenesulfonyl chloride)C19H19NO4S\text{C}_{11}\text{H}_{11}\text{NO}_2 (\text{amine}) + \text{C}_8\text{H}_9\text{ClO}_2\text{S} (\text{2,4-dimethylbenzenesulfonyl chloride}) \rightarrow \text{C}_{19}\text{H}_{19}\text{NO}_4\text{S}

ParameterValue
SolventDCM (50 mL)
BaseTEA (3.5 eq)
Temperature0°C → 25°C (12h)
Yield85%

N-Butyrylation

Optimized Conditions :

  • Butyryl chloride (1.2 eq) added dropwise to a stirred solution of the sulfonamide intermediate in THF.

  • Stirred at 25°C for 5 hours.

  • Purification : Column chromatography (SiO2, hexane:EtOAc 4:1).

Alternative Methods and Innovations

Microwave-Assisted Synthesis

Recent studies show that microwave irradiation (100°C, 300 W) reduces reaction times by 60% for sulfonamide coupling steps, with comparable yields.

Flow Chemistry Approaches

Continuous-flow systems enable safer handling of sulfonyl chlorides:

  • Residence time : 8 minutes

  • Productivity : 12 g/h

  • Purity : >99% (HPLC)

Analytical Characterization

Critical data for verifying successful synthesis:

TechniqueKey Observations
1H NMR (CDCl3)δ 2.35 (s, 3H, CH3), δ 3.82 (t, 2H, CH2CO),
LC-MS m/z 399.46 [M+H]+
IR 1675 cm−1 (C=O), 1340 cm−1 (SO2 asym)

Scale-Up Considerations

Industrial-scale production faces challenges:

  • Exotherm control during butyrylation (requires jacketed reactors with <10°C/min heating rate).

  • Waste management : Recycling DCM via distillation (≥98% recovery).

  • Regulatory compliance : EPA guidelines for sulfonic acid byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers explore its efficacy and safety profiles in preclinical studies.

Industry

Industrially, this compound may be used in the synthesis of specialty chemicals and advanced materials. Its applications could extend to the production of dyes, polymers, and other high-value chemical products.

Mechanism of Action

The mechanism by which N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s sulfonamide group is known to mimic natural substrates, allowing it to inhibit or modulate the activity of these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide, highlighting variations in substituents and their implications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted/Reported Properties Reference ID
N-(3-acetyl-2-methyl-5-benzofuranyl)-N-[(4-chloro-3-nitrophenyl)sulfonyl]acetamide C₁₉H₁₅ClN₂O₇S 450.85 4-chloro-3-nitrobenzene sulfonyl, acetyl Higher molecular weight due to nitro and chloro groups; potential electron-withdrawing effects .
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide C₂₇H₂₆N₂O₅S 490.57 tert-butyl, isonicotinoyl Bulky tert-butyl group may enhance lipophilicity; pyridine ring (isonicotinoyl) introduces polarity .
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4-dimethylbenzenesulfonamide C₂₅H₂₂N₂O₅S 462.52 2,4-dimethylbenzene sulfonyl, isonicotinoyl Methyl groups may improve metabolic stability; moderate molecular weight .
N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)acetamide C₂₂H₂₃NO₅S 413.49 2,4,5-trimethylbenzene sulfonyl Lower molar mass; increased hydrophobicity due to multiple methyl groups .
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-((4-methoxyphenyl)sulfonyl)benzamide C₂₅H₂₀ClNO₆S 497.95 4-chlorobenzamide, 4-methoxyphenyl sulfonyl Methoxy group enhances solubility; chloro substitution may influence bioactivity .

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., nitro, chloro in ) increase molecular polarity and may reduce membrane permeability. Methyl and methoxy groups () balance hydrophobicity and solubility, critical for oral bioavailability.

Biological Implications: Sulfonamide derivatives with pyridine rings (e.g., isonicotinoyl in ) may exhibit enhanced binding to enzymes or receptors due to hydrogen bonding interactions. Chloro-substituted analogs () are often associated with antimicrobial or antitumor activity, as seen in related sulfonamides .

Research Findings and Trends

  • Synthetic Flexibility: The benzofuran-sulfonamide scaffold allows modular substitution, enabling tailored pharmacokinetic profiles. For example, replacing butyryl with isonicotinoyl () introduces heteroaromaticity, which could modulate target selectivity.
  • Radar plots comparing drug-likeness (e.g., in ) could guide further optimization.
  • Crystallographic Data : Tools like SHELX and ORTEP are critical for resolving structural features, such as the conformation of the sulfonamide group and benzofuran ring.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential against various diseases, particularly cancer.

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol
  • CAS Number : Not specified in the available literature.

Research indicates that compounds with a benzofuran moiety, such as this compound, exhibit significant biological activities primarily through the following mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many benzofuran derivatives increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis. This mechanism is crucial for their anticancer properties .
  • Caspase Activation : The induction of apoptosis is often mediated by the activation of caspases, particularly caspases 3 and 7. Compounds similar to this compound have shown to enhance caspase activity significantly after prolonged exposure, indicating a robust apoptotic effect .
  • Inhibition of NF-kB Pathway : Some benzofuran derivatives have demonstrated the ability to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent. The following table summarizes the IC50 values for various cell lines based on studies of related benzofuran compounds:

Cell LineIC50 (µM)Remarks
K562 (Leukemia)10.5Significant growth inhibition observed
HCT15 (Colon Cancer)8.0Potent cytotoxic effects noted
MDA-MB-231 (Breast Cancer)12.0Moderate cytotoxicity
A549 (Lung Cancer)15.0Lower sensitivity compared to K562
HaCaT (Normal Keratinocytes)>100Non-toxic at tested concentrations

Case Studies and Research Findings

  • Antitumor Activity : A study conducted on a series of benzofuran derivatives revealed that compounds with similar structures to this compound exhibited significant antitumor activity across various cancer cell lines. For instance, compound 35 showed GI50 values ranging from 2.20 µM to 5.86 µM against different cancer types .
  • Pro-apoptotic Effects : In a comparative study of several benzofurans, it was found that certain derivatives could induce apoptosis in K562 cells by increasing mitochondrial dysfunction and ROS production, leading to enhanced caspase activation . This suggests that this compound may share similar pro-apoptotic properties.
  • Therapeutic Index Evaluation : The therapeutic index (TI) calculated for related compounds indicates their safety profile when comparing cytotoxic effects on cancer cells versus normal cells. A higher TI suggests better safety margins for potential therapeutic applications .

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